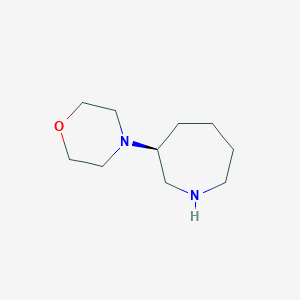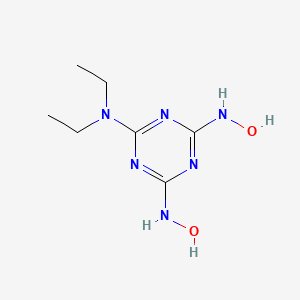
Acetanilide, 2-fluoro-4'-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, 2-fluoro-4’-nitro- is an organic compound that belongs to the class of acetanilides It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 4’-position on the acetanilide backbone
準備方法
Synthetic Routes and Reaction Conditions
Acetanilide, 2-fluoro-4’-nitro- can be synthesized through the acetylation of 2-fluoro-4’-nitroaniline. The process involves the reaction of 2-fluoro-4’-nitroaniline with acetic anhydride in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is typically heated to facilitate the acetylation process, resulting in the formation of acetanilide, 2-fluoro-4’-nitro-.
Industrial Production Methods
Industrial production of acetanilide, 2-fluoro-4’-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired quality.
化学反応の分析
Types of Reactions
Acetanilide, 2-fluoro-4’-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other suitable reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Nitration: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetanilides with various functional groups.
科学的研究の応用
Acetanilide, 2-fluoro-4’-nitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of acetanilide, 2-fluoro-4’-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules, enhancing its overall activity.
類似化合物との比較
Similar Compounds
Acetanilide: The parent compound without the fluorine and nitro substituents.
2-Fluoroacetanilide: Similar structure but lacks the nitro group.
4’-Nitroacetanilide: Similar structure but lacks the fluorine atom.
Uniqueness
Acetanilide, 2-fluoro-4’-nitro- is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties
特性
CAS番号 |
370-89-8 |
|---|---|
分子式 |
C8H7FN2O3 |
分子量 |
198.15 g/mol |
IUPAC名 |
2-fluoro-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7FN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) |
InChIキー |
FTOKDDXGHSEOAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CF)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)

![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)









![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
